Zizanoic acid

Description

Significance and Research Context of Zizanoic Acid

Zizanoic acid is a naturally occurring sesquiterpene carboxylic acid that has garnered significant attention within the field of organic chemistry. smolecule.com It is primarily isolated from the essential oil of vetiver grass (Vetiveria zizanioides), a plant valued for its aromatic roots. mdpi.comvnu.edu.vn The chemical complexity and unique biological activities of zizanoic acid make it a subject of considerable research interest. mdpi.comncats.io

The significance of zizanoic acid stems from several key areas. Firstly, it belongs to the zizaane family of sesquiterpenoids, which are characterized by a complex tricyclic carbon skeleton. scribd.comresearchgate.net The structural intricacy of these molecules presents a formidable challenge to synthetic chemists, driving the development of novel synthetic strategies and methodologies. scribd.comroyalsocietypublishing.org The total synthesis of (+)-zizanoic acid and its stereoisomers has been a notable goal in natural product synthesis, with various successful routes being reported. researchgate.netcdnsciencepub.comrsc.org These synthetic achievements are significant as they not only confirm the structure of the natural product but also provide access to analogs for further study. For instance, one total synthesis was achieved in twenty steps from the ammonium (B1175870) salt of (−)-l-10-camphorsulfonic acid. scribd.comresearchgate.net Another notable synthesis of (+)-zizanoic acid commenced with d(+)-camphor and involved a specific Wagner–Meerwein smolecule.comCurrent time information in Bangalore, IN.-sigmatropic rearrangement as a key step. royalsocietypublishing.org

Research into zizanoic acid is also driven by its biological properties. Studies have shown that the compound exhibits significant antimycobacterial activity, including against drug-resistant strains of M. tuberculosis. ncats.io This positions zizanoic acid as a potential lead compound in the development of new therapeutic agents. ncats.io Although it is found in very small quantities in vetiver oil, its selective isolation and purification remain an active area of research, with methods such as KOH-impregnated silica (B1680970) gel column chromatography being developed to improve recovery from the complex essential oil matrix. mdpi.com

Table 1: Physicochemical Properties of Zizanoic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 16203-25-1 | nih.govcas.org |

| Molecular Formula | C15H22O2 | nih.gov |

| Molecular Weight | 234.33 g/mol | nih.gov |

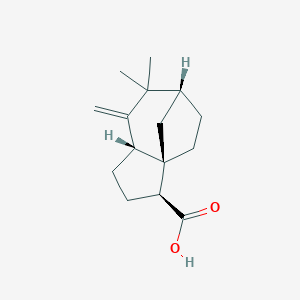

| IUPAC Name | (1R,2S,5S,8R)-7,7-dimethyl-6-methylidenetricyclo[6.2.1.0¹˒⁵]undecane-2-carboxylic acid | nih.gov |

| Synonyms | Khusenic acid, Vetivenic acid | nih.govcas.org |

| XlogP3-AA | 3.6 | nih.govthegoodscentscompany.com |

| Exact Mass | 234.161979940 Da | nih.gov |

Structural Features of Zizanoic Acid: The Bicyclo[3.2.1]octane System and Tricyclic Sesquiterpenoid Framework

The molecular architecture of zizanoic acid is its most defining characteristic. It is a tricyclic sesquiterpenoid, meaning it is derived from three isoprene (B109036) units and possesses a C15 skeletal framework arranged into three fused rings. royalsocietypublishing.org The core of this structure is the bicyclo[3.2.1]octane ring system, a common structural motif in many biologically active natural products. smolecule.commdpi.com

The tricyclo[6.2.1.0¹˒⁵]undecane framework of zizanoic acid is a specific arrangement that defines the zizaane class of sesquiterpenes. researchgate.net This rigid and sterically congested framework consists of a six-membered ring and two five-membered rings. The bicyclo[3.2.1]octane portion comprises a cyclohexane (B81311) ring bridged by a single carbon, creating a distinctive and thermodynamically stable structure. psu.edu

Key functional groups and structural elements adorn this tricyclic core. A carboxylic acid group is attached at the C-2 position, and an exocyclic methylene (B1212753) group (a double bond outside the ring system) is present at C-6. nih.govjst.go.jp Furthermore, the structure features two methyl groups attached to the same carbon atom (C-7), forming a gem-dimethyl bridge. nih.gov The precise three-dimensional arrangement, or stereochemistry, of these features is crucial to its identity and has been confirmed through total synthesis and crystallographic studies. researchgate.netnih.gov The construction of this complex, stereochemically rich tricyclic system is a primary focus in the synthetic routes designed to produce zizanoic acid. scribd.comresearchgate.net

Table 2: 13C NMR Spectral Data for Zizanoic Acid (Recorded in CD3OD)

| Carbon Atom | Chemical Shift (ppm) | Source |

|---|---|---|

| Carboxylic Carbon | 180.09 | mdpi.com |

| Olefinic Carbon 1 | 157.29 | mdpi.com |

| Olefinic Carbon 2 | 106.29 | mdpi.com |

| CH | 51.03 | mdpi.com |

| CH | 48.89 | mdpi.com |

| CH | 48.18 | mdpi.com |

| Methylene Groups (CH2) | 36.69, 32.35, 25.62, 25.60, 24.92 | mdpi.com |

Structure

3D Structure

Properties

CAS No. |

16203-25-1 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(1R,2S,5S,8R)-7,7-dimethyl-6-methylidenetricyclo[6.2.1.01,5]undecane-2-carboxylic acid |

InChI |

InChI=1S/C15H22O2/c1-9-11-4-5-12(13(16)17)15(11)7-6-10(8-15)14(9,2)3/h10-12H,1,4-8H2,2-3H3,(H,16,17)/t10-,11-,12-,15-/m1/s1 |

InChI Key |

IJGMVUXEZUEDJR-RTWAVKEYSA-N |

SMILES |

CC1(C2CCC3(C2)C(C1=C)CCC3C(=O)O)C |

Isomeric SMILES |

CC1([C@@H]2CC[C@@]3(C2)[C@@H](C1=C)CC[C@@H]3C(=O)O)C |

Canonical SMILES |

CC1(C2CCC3(C2)C(C1=C)CCC3C(=O)O)C |

Other CAS No. |

16203-25-1 |

Synonyms |

khusenic acid |

Origin of Product |

United States |

Natural Occurrence and Extraction Methodologies of Zizanoic Acid

Principal Natural Sources: Vetiveria zizanioides (Vetiver) and Chrysopogon zizanioides

Zizanoic acid is principally derived from the roots of the perennial grass Vetiveria zizanioides, which is also known by its synonym Chrysopogon zizanioides. mdpi.comresearchgate.netvnu.edu.vn This plant, commonly referred to as vetiver, is cultivated extensively in tropical regions for its aromatic roots and its ability to prevent soil erosion. mdpi.com The essential oil extracted from these roots, known as vetiver oil, is a complex mixture of over 150 sesquiterpenoid compounds, with zizanoic acid being one of its characteristic acidic constituents. mdpi.com While vetiver is grown in various countries, including Haiti, Indonesia, China, Brazil, and Japan, the chemical composition of the oil, including the concentration of zizanoic acid, can vary depending on the geographical origin. mdpi.comnih.gov For instance, studies have shown that vetiver oil from Brazil may contain a higher amount of acidic components like zizanoic acid compared to oils from other regions. researchgate.netnih.govresearchgate.net

Advanced Extraction Techniques for Zizanoic Acid Isolation

The isolation of zizanoic acid from the complex matrix of vetiver oil requires specific extraction and purification methodologies. Several techniques, ranging from traditional to modern, are employed to selectively separate this valuable compound.

Solvent Extraction Methods (e.g., n-Hexane, Soxhletation)

Solvent extraction is a common method for obtaining essential oils and their components from plant materials. In the context of zizanoic acid, solvents like n-hexane are utilized to extract the oil from vetiver roots. researchgate.netukzn.ac.za The Soxhlet extraction technique, a continuous solvent extraction method, has been specifically applied for this purpose. researchgate.netukzn.ac.zaukzn.ac.za This method involves repeatedly washing the plant material with a solvent, such as n-hexane, to extract the desired compounds. hielscher.commdpi.com Research has indicated that solvent extraction, particularly with hexane, can yield a high percentage of zizanoic acid in the resulting extract. ukzn.ac.zaukzn.ac.za One study reported an average yield of approximately 1.6% for a 5-hour Soxhlet extraction with hexane, which could be increased to about 2% with a longer extraction time of 12 hours. ukzn.ac.zaukzn.ac.za Another investigation using n-hexane in a Soxhlet apparatus reported a vetiver oil yield of 1.91% after 5 hours. ukzn.ac.za

Hydrodistillation Approaches

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials. mdpi.com This process involves co-distilling the plant material (in this case, vetiver roots) with water. researchgate.net The steam carries the volatile components, which are then condensed and separated. However, hydrodistillation may not be the most efficient method for extracting zizanoic acid. Some studies suggest that hydrodistillation yields lower amounts of zizanoic acid compared to other techniques like solvent extraction. ukzn.ac.zaukzn.ac.za In some cases, the resulting oil from hydrodistillation contains minimal to no zizanoic acid. ukzn.ac.zaukzn.ac.za For example, one experiment using a Clevenger apparatus for 16 hours yielded only about 0.18% to 0.35% of vetiver oil. ukzn.ac.zaukzn.ac.za This is likely due to the high boiling point and lower volatility of zizanoic acid compared to other components in vetiver oil.

Supercritical Fluid Extraction (SFE/SCE)

Supercritical fluid extraction (SFE), often using carbon dioxide (CO2) as the solvent (and thus also referred to as Supercritical Carbon Dioxide Extraction or SCE), is a more modern and efficient "green" extraction technique. researchgate.netnih.govresearchgate.netmdpi.com This method utilizes the unique properties of a substance above its critical temperature and pressure, where it behaves as a fluid with both gas-like and liquid-like properties. SFE offers advantages such as higher yields and shorter extraction times compared to traditional methods. researchgate.netnih.govresearchgate.net Studies have shown that SFE can produce high yields of vetiver oil, with some research reporting yields as high as 3.2%. researchgate.netnih.govresearchgate.net The composition of the extract, including the concentration of zizanoic acid, can be influenced by the extraction parameters, such as pressure and temperature. doi.org For instance, one study found that intermediate pressures (150 and 200 bar) were selective for zizanoic acid. doi.org Interestingly, while SFE can yield extracts containing zizanoic acid, some research indicates that the resulting oil may have a minimal percentage of this acid compared to other components like nootkatone (B190431) and khusimol (B1673632). ukzn.ac.zaukzn.ac.za The addition of a co-solvent, such as ethanol (B145695), to the supercritical CO2 can modify the polarity of the solvent and enhance the extraction of certain compounds. researchgate.net

Carbon Dioxide Expanded Ethanol (CXE) Extraction

Carbon Dioxide Expanded Ethanol (CXE) is another innovative and environmentally friendly extraction method. mdpi.comnih.gov This technique involves using ethanol pressurized with carbon dioxide as the solvent. mdpi.comnih.gov The addition of CO2 modifies the properties of the ethanol, creating a solvent with a tunable polarity. mdpi.com CXE has been shown to be effective in extracting essential oils, offering high yields. mdpi.comnih.govdntb.gov.ua In one study, CXE extraction of vetiver roots yielded an oil content ranging from 5.12% to 7.42%, which was higher than that obtained by hydrodistillation. mdpi.comnih.govdntb.gov.ua The composition of the CXE extract can differ from that of oils obtained by other methods, with one analysis identifying 2.66% carboxylic acids, including zizanoic acid, in the CXE oil. mdpi.com The optimal conditions for CXE, such as pressure, temperature, and the mole fraction of CO2, can be adjusted to maximize the yield of desired compounds. mdpi.comnih.govdntb.gov.ua

Acid-Base Isolation Techniques

Acid-base extraction is a specific chemical method used to separate acidic compounds like zizanoic acid from the neutral and basic components of a mixture, such as vetiver oil. researchgate.netresearchgate.net This technique relies on the principle that acidic compounds can be converted into their water-soluble salt forms by treatment with a base. The first reported isolation of zizanoic acid involved an acid-base procedure using an aqueous alkaline solution. mdpi.com More recent studies have also employed acid-base extraction to isolate zizanoic acid from vetiver roots. researchgate.netvnu.edu.vnresearchgate.netvnu.edu.vn The process typically involves treating the vetiver oil with a basic solution (e.g., potassium hydroxide (B78521) or sodium carbonate) to convert the zizanoic acid into its corresponding salt, which then dissolves in the aqueous layer. mdpi.comresearchgate.net This aqueous layer is then separated from the organic layer containing the neutral components of the oil. Finally, the aqueous layer is acidified (for example, with hydrochloric acid) to regenerate the water-insoluble zizanoic acid, which can then be extracted with an organic solvent. mdpi.com One study successfully used a KOH-impregnated silica (B1680970) gel column to selectively isolate zizanoic acid with a purity of 84–87% from commercial vetiver oils where it was present at less than 10%. mdpi.com

Data Tables

Table 1: Comparison of Extraction Methods for Zizanoic Acid

| Extraction Method | Typical Solvent(s) | Reported Yield of Vetiver Oil | Remarks on Zizanoic Acid Content |

| Solvent Extraction (Soxhlet) | n-Hexane | 1.6% - 2.0% ukzn.ac.zaukzn.ac.za | High percentage of zizanoic acid in the extract. ukzn.ac.zaukzn.ac.za |

| Hydrodistillation | Water | 0.18% - 0.35% ukzn.ac.zaukzn.ac.za | Low to minimal zizanoic acid content. ukzn.ac.zaukzn.ac.za |

| Supercritical Fluid Extraction (SFE/SCE) | Carbon Dioxide (CO2) | Up to 3.2% researchgate.netnih.govresearchgate.net | Variable, can be selective for zizanoic acid at certain pressures. doi.org Some studies report minimal content. ukzn.ac.zaukzn.ac.za |

| Carbon Dioxide Expanded Ethanol (CXE) | Ethanol, Carbon Dioxide | 5.12% - 7.42% mdpi.comnih.govdntb.gov.ua | Contains carboxylic acids, including zizanoic acid. mdpi.com |

| Acid-Base Isolation | Aqueous Base (e.g., KOH, Na2CO3), Organic Solvent | N/A (Purification step) | Highly selective for isolating zizanoic acid, achieving high purity. mdpi.com |

Influence of Extraction Methodologies on Zizanoic Acid Yield and Extract Composition

Research Findings on Extraction Methodologies

Detailed studies comparing various extraction techniques have revealed a clear correlation between the method used and the resulting extract's characteristics. Key methodologies investigated include hydrodistillation, solvent extraction, and supercritical CO2 extraction (SCE), as well as newer technologies like microwave-assisted hydrodistillation (MHD) and carbon dioxide expanded ethanol (CXE) extraction.

Hydrodistillation (HD): This traditional method, which involves boiling the root material in water and collecting the volatilized oil after condensation, generally results in very low yields of vetiver oil, reported to be between 0.18% and 0.35% after 16 hours of extraction. ukzn.ac.zaukzn.ac.za Notably, some studies indicate that the oil produced via hydrodistillation contains little to no zizanoic acid. ukzn.ac.zaukzn.ac.zabiust.ac.bw This suggests that the heavier, less volatile carboxylic acids like zizanoic acid are not efficiently extracted under typical hydrodistillation conditions.

Solvent Extraction: This technique, often utilizing a Soxhlet apparatus with a solvent such as hexane, produces a higher yield of essential oil compared to hydrodistillation. ukzn.ac.zaukzn.ac.za Experiments have recorded average yields of approximately 1.6% for a 5-hour extraction, increasing to around 2% with a longer duration of 12 hours. ukzn.ac.zaukzn.ac.za Crucially, solvent extraction is particularly effective at isolating zizanoic acid, with the resulting oil containing a high percentage of this compound. ukzn.ac.zaukzn.ac.zaresearchgate.net

Carbon Dioxide Expanded Ethanol (CXE): This novel green extraction method has shown promise, yielding an exceptionally high oil range from 5.12% to 7.42%, far exceeding traditional methods. mdpi.com The resulting oil from CXE was found to contain a carboxylic acid fraction of 2.66%, indicating its effectiveness in extracting compounds like zizanoic acid. mdpi.com

Microwave-Assisted Hydrodistillation (MHD): As a more efficient alternative to conventional hydrodistillation, MHD has been optimized for vetiver oil extraction. Studies show that a maximum yield of 0.828% can be achieved under specific conditions (600 W microwave power, 180-minute extraction time). uctm.edu This method offers a significant reduction in extraction time compared to traditional HD. uctm.eduresearchgate.net

Post-Extraction Isolation: For applications requiring pure zizanoic acid, further processing of the essential oil is necessary. An effective method involves an acid-base extraction from commercial vetiver oils, which typically contain less than 10% zizanoic acid. mdpi.com This can be followed by techniques like column chromatography using KOH-impregnated silica gel, which has been shown to selectively isolate zizanoic acid with a purity of 84–87%. mdpi.com

The following data tables summarize the findings from various research studies on the influence of extraction methods on vetiver oil yield and composition.

Table 1: Comparative Analysis of Major Extraction Methods on Zizanoic Acid Content

| Extraction Method | Typical Oil Yield (%) | Zizanoic Acid Content in Extract | Key References |

|---|---|---|---|

| Hydrodistillation (HD) | 0.18 - 0.35% | Very low to none | ukzn.ac.za, ukzn.ac.za |

| Solvent Extraction (Hexane) | 1.6 - 2.0% | High percentage | ukzn.ac.za, ukzn.ac.za |

| Supercritical CO2 (SCE) | 2.3 - 3.74% | Minimal | ukzn.ac.za, ukzn.ac.za, nih.gov |

Table 2: Vetiver Oil Yields from Various Extraction Methodologies

| Extraction Technique | Reported Yield (%) | Extraction Conditions / Notes | Key References |

|---|---|---|---|

| Hydrodistillation (HD) | 0.18 - 0.35% | 16-hour extraction | ukzn.ac.za, ukzn.ac.za |

| Solvent Extraction (Hexane) | ~1.6% | 5-hour extraction in Soxhlet apparatus | ukzn.ac.za, ukzn.ac.za |

| Solvent Extraction (Hexane) | ~2.0% | 12-hour extraction in Soxhlet apparatus | ukzn.ac.za, ukzn.ac.za |

| Supercritical CO2 (SCE) | ~2.3% | 180 bar and 40°C | ukzn.ac.za |

| Supercritical CO2 (SCE) | 3.2% | Brazilian vetiver roots | researchgate.net, nih.gov |

| SCE with Co-solvent | 2.66% | With 5% (V/V) ethanol | researchgate.net |

| Microwave-Assisted Hydrodistillation (MHD) | 0.828% | Optimized at 600 W for 180 min | uctm.edu |

| Carbon Dioxide Expanded Ethanol (CXE) | 5.12 - 7.42% | Optimized at 8.4 MPa, 50°C | mdpi.com |

Synthetic Strategies for Zizanoic Acid and Its Analogs

Total Synthesis Approaches for Zizanoic Acid

The absolute configuration and complex ring system of zizanoic acid demand highly controlled and stereoselective synthetic routes. Chemists have devised several multi-step total syntheses starting from chiral precursors to achieve the desired molecule.

The total synthesis of zizaane-type sesquiterpenoids, including (+)-zizanoic acid, has been successfully achieved from readily available chiral starting materials. cdnsciencepub.comresearchgate.netcdnsciencepub.com One notable approach utilizes methyl (+)-camphene carboxylate as the chiral precursor. rsc.orgrsc.org Another successful and widely cited stereoselective total synthesis begins with the ammonium (B1175870) salt of (−)-l-10-camphorsulfonic acid. cdnsciencepub.comresearchgate.netcdnsciencepub.com This latter route accomplishes the synthesis of (+)-zizanoic acid in twenty steps. cdnsciencepub.comresearchgate.net A synthesis of (+)-zizanoic acid starting from d(+)-camphor has also been reported, underscoring the utility of camphor-derived synthons in constructing this complex natural product. royalsocietypublishing.org

These syntheses are designed to address the significant stereochemical challenges inherent in the zizanoic acid structure. cdnsciencepub.com The primary goals include the precise construction of the characteristic tricyclo[6.2.1.0¹⁵]undecane ring system and the establishment of the correct stereochemistry, particularly at the less stable trans-fused hydroindan ring junction. cdnsciencepub.comresearchgate.net

The total synthesis of zizanoic acid involves the creation of several key intermediates through carefully orchestrated reaction sequences. Starting from methyl (+)-camphene carboxylate, an initial sequence involving oxidation and condensation with acetone (B3395972) yields a crucial trans-enone intermediate. rsc.org This is followed by hydrocyanation and ozonolysis to produce a cyano-diketone. rsc.org A critical step is the subsequent cyclization of this diketone, catalyzed by benzoic acid and piperidine, to form a tricyclic ketone, which contains the core ring structure of zizanoic acid. rsc.org

In a synthesis strategy originating from d(+)-camphor, a highly specific Wagner–Meerwein cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement is employed to generate a key camphene-based synthon. royalsocietypublishing.org Another influential strategy, developed by Wiesner, involves the construction of a key tricyclic enone intermediate from a β,γ-deconjugated enone under either acid- or base-catalyzed conditions. cdnsciencepub.com In the synthesis from (−)-l-10-camphorsulfonic acid, an enone ester is generated via ozonolysis and subsequent acid-catalyzed cyclization. cdnsciencepub.com A later step involves the oxidation of an aldehyde intermediate using Jones reagent to yield the final carboxylic acid moiety of (+)-zizanoic acid. cdnsciencepub.com

Key Reaction Types in Zizanoic Acid Total Synthesis

| Reaction Type | Purpose | Source(s) |

|---|---|---|

| Wagner-Meerwein Rearrangement | Generation of a key camphene-based synthon. | royalsocietypublishing.org |

| Ozonolysis | Cleavage of double bonds to form carbonyl compounds. | cdnsciencepub.comrsc.org |

| Aldol Condensation | Formation of enone intermediates. | rsc.org |

| Intramolecular Cyclization | Construction of the tricyclic ring system. | rsc.orgcdnsciencepub.com |

A successful synthetic approach to zizanoic acid and related sesquiterpenes must overcome three main challenges: (i) the construction of the characteristic tricyclo[6.2.1.0¹⁵]undecane ring system, (ii) the installation of the exocyclic methylene (B1212753) unit, and (iii) the control of stereochemistry, especially the thermodynamically less stable trans-fused hydroindan ring junction. cdnsciencepub.comresearchgate.net The structural and stereochemical complexity of these terpenes presents significant hurdles in total synthesis. royalsocietypublishing.org

The construction of the bridged tricyclic core, which features several stereogenic centers, is a primary difficulty that has spurred the development of elegant synthetic solutions. cdnsciencepub.comgoogle.comresearchgate.net Controlling the relative configuration of newly created stereogenic centers is a major issue that must be addressed throughout the synthesis. The formation of the trans-fused hydroindan ring is particularly challenging due to its inherent strain compared to the alternative cis-fused system. cdnsciencepub.com Synthetic strategies often employ intramolecular photochemical processes or rearrangement reactions to establish the correct stereochemistry at crucial centers of the molecule. cdnsciencepub.comroyalsocietypublishing.org

Semi-Synthetic and Chemical Transformation Routes of Zizanoic Acid

Zizanoic acid, which can be isolated from natural sources like vetiver oil, serves as a valuable starting material for the synthesis of other compounds, including fragrance esters and related sesquiterpenes. google.comresearchgate.netmdpi.com

The carboxylic acid functional group of zizanoic acid can be readily converted into various esters. mdpi.com This derivatization is often performed to create compounds with potential applications in the fragrance industry. wordpress.com The Fischer esterification process has been successfully used to convert zizanoic acid into its corresponding methyl, ethyl, and butyl esters in moderate to excellent yields. researchgate.netresearcher.life This involves reacting zizanoic acid with the respective alcohol (methanol, ethanol (B145695), or butanol) under acidic catalysis. researchgate.net

Historically, methyl zizanoate was also prepared by treating zizanoic acid with diazomethane, which, after purification, could be hydrolyzed back to the pure acid. mdpi.com Ozonolysis of methyl zizanoate has been used as a method to probe the structure of the parent molecule. jst.go.jp

Zizanoic Acid Ester Derivatives

| Derivative | Formula | Molecular Weight ( g/mol ) | Method of Synthesis | Source(s) |

|---|---|---|---|---|

| Methyl Zizanoate | C₁₆H₂₄O₂ | 248.36 | Fischer Esterification, Reaction with Diazomethane | researchgate.netmdpi.com |

| Ethyl Zizanoate | C₁₇H₂₆O₂ | 262.39 | Fischer Esterification | researchgate.net |

Zizanoic acid can be chemically transformed into khusimol (B1673632), a structurally related sesquiterpene alcohol valued for its desirable sensory properties. acs.orgresearchgate.net This conversion is significant because some varieties of vetiver oil have a high content of zizanoic acid, which itself lacks desirable sensory qualities for perfumery. mdpi.comresearchgate.net One established method involves first esterifying zizanoic acid to methyl zizanoate. researchgate.net The resulting ester is then reduced, for example with lithium aluminium hydride (LiAlH₄), to yield khusimol. researchgate.net This transformation enhances the value of vetiver oil extracts that are rich in zizanoic acid. acs.org

Precursor-Based Synthesis (e.g., Zizanal (B1363117) Oxidation)

Zizanoic acid can be prepared from its corresponding aldehyde, zizanal, through oxidation. google.com A known method for this conversion utilizes Jones reagent. google.comgoogle.com However, the toxicity of the chromium compounds present in the Jones reagent is a significant drawback. google.comgoogle.com The chemical structures of zizanal and epizizanal, which can be synthesized from zizanoic acid, have been confirmed through spectroscopic methods and chemical synthesis. nih.gov

Table 3: Reagents for Zizanal Oxidation

| Reagent | Disadvantage | Reference |

| Jones Reagent | Contains toxic chromium compounds | google.comgoogle.com |

Biotechnological Production and Biocatalysis for Zizanoic Acid

Biotechnological approaches are emerging as sustainable alternatives for the production of zizanoic acid and its derivatives. smolecule.com These methods utilize enzymes or whole-cell systems to perform specific chemical transformations. europa.eunih.govmdpi.com

Biocatalysis offers several advantages, including high selectivity and milder reaction conditions compared to traditional chemical synthesis. europa.eunih.gov For instance, enzymes can be used for the esterification of vetiver oil, which contains zizanoic acid, to produce vetiveryl esters with modified olfactory properties. google.comgoogle.com Lipases, such as Candida antarctica lipase (B570770) B, are commonly used biocatalysts for such transformations. mdpi.com

Research into the biosynthesis of the precursors to zizanoic acid is also underway. Zizaene synthase, an enzyme from Chrysopogon zizanioides, is critical in the biosynthesis of zizaene, a precursor to zizanoic acid. researchgate.netacs.org Understanding the mechanism of such enzymes could pave the way for the development of microbial systems for the production of zizanoic acid. The use of genetically modified organisms is being explored to produce zizanoic acid in a more sustainable manner. smolecule.com

Table 4: Key Enzymes and Concepts in Biotechnological Production

| Enzyme/Concept | Application | Reference |

| Lipase | Esterification of vetiver oil | google.comgoogle.commdpi.com |

| Zizaene synthase | Biosynthesis of zizaene, a precursor | researchgate.netacs.org |

| Genetically Modified Organisms | Sustainable production of zizanoic acid | smolecule.com |

Biosynthetic Pathways of Zizanoic Acid

Elucidation of Biosynthetic Precursors to Zizaane Sesquiterpenoids

The biosynthesis of zizaane-type sesquiterpenoids, including zizanoic acid, originates from fundamental building blocks within primary metabolism. The universal precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP), a C15 isoprenoid intermediate. nih.govmdpi.com The biosynthesis of khusimol (B1673632), a closely related zizaane sesquiterpenoid, begins with precursors from the glycolysis cycle. nih.gov Specifically, glyceraldehyde 3-phosphate (GAP) and pyruvate (B1213749) feed into the methylerythritol phosphate (B84403) (MEP) pathway, while acetyl coenzyme A (Acetyl-CoA) is utilized in the cytoplasmic mevalonate (B85504) (MEV) pathway. nih.gov Both the MEP and MEV pathways converge to produce the terpene precursors isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov These five-carbon units are then assembled by farnesyl diphosphate (B83284) synthase (IspA) to form the C15 linear precursor, (2E,6E)-farnesyl diphosphate (FDP), which is the direct substrate for the formation of the zizaane skeleton. nih.govnih.gov

A proposed biosynthetic pathway suggests that FPP undergoes a series of complex intramolecular reactions, including ionization, cyclization, hydride shifts, and spirocyclization, to generate a key intermediate cation. nih.gov This cation is the branching point for the formation of various zizaane-type sesquiterpenoids through subsequent deprotonation and oxidation reactions. nih.govunideb.hu

Enzyme-Mediated Steps in Zizanoic Acid Biosynthesis

The conversion of the linear precursor FPP into the characteristic tricyclic zizaane structure is a critical, enzyme-mediated process.

Zizaene Synthase: The Key Cyclization Enzyme The pivotal enzyme in this pathway is zizaene synthase (ZS), a type of terpene cyclase. acs.org ZS, isolated from the plant Chrysopogon zizanioides (vetiver), catalyzes the cyclization of (2E,6E)-FDP into the tricyclic sesquiterpene (+)-zizaene (also known as khusimene). nih.govacs.org This reaction is the committed step in the biosynthesis of zizaane sesquiterpenoids. acs.org The functionality of ZS has been confirmed through heterologous expression in Escherichia coli, where the enzyme successfully converted FDP to (+)-zizaene. acs.org Studies have shown that ZS is a high-fidelity enzyme when using C15 isomer substrates, with (+)-zizaene being the major product from (2Z,6E)-FDP. acs.org The enzyme's activity is dependent on cofactors, specifically divalent metal ions like Mg2+, although high concentrations can be inhibitory. acs.org

Subsequent Oxidation Steps Following the formation of the (+)-zizaene hydrocarbon skeleton, a series of oxidation steps are required to produce zizanoic acid. The immediate precursor to khusimol is (+)-zizaene, which is hydroxylated by a specific P450 cytochrome monooxygenase to yield khusimol, a sesquiterpene alcohol. nih.gov It is proposed that further oxidation of this alcohol, likely mediated by other oxidoreductases, leads first to the corresponding aldehyde (zizanal) and then to the carboxylic acid, zizanoic acid. nih.gov The reduction of zizanoic acid has been confirmed to yield khusimol, supporting their close biosynthetic relationship. researchgate.net

Genetic Engineering Approaches for Biosynthesis Enhancement

Metabolic engineering offers a promising strategy for increasing the production of valuable sesquiterpenoids like zizanoic acid by targeting bottlenecks in the biosynthetic pathway. Research has focused on enhancing the production of (+)-zizaene, the direct precursor, in microbial systems. nih.gov

A systematic metabolic engineering approach in Escherichia coli has been successfully applied to boost (+)-zizaene titers. nih.gov The key strategies involved:

Boosting Precursor Supply: While E. coli's native MEP pathway could produce some (+)-zizaene, the supply of the FDP precursor was identified as a major limitation. To overcome this, the exogenous mevalonate (MEV) pathway from plants was introduced into the E. coli host. nih.gov This strategy significantly increased the intracellular pool of FDP available for the synthase enzyme, resulting in a 2.7-fold increase in (+)-zizaene production. nih.gov

Enhancing Synthase Expression: With an increased supply of FDP, the activity of the zizaene synthase (ZS) itself became the next bottleneck. nih.gov To address this, researchers tested various promoters to optimize the expression of the ZS gene. This modulation of the ZS supply led to a remarkable 7.2-fold increase in (+)-zizaene titers compared to the strain with the boosted precursor supply alone. nih.gov

Gene Copy Number Amplification: A further enhancement was achieved by using a multi-plasmid system to harbor multiple copies of the ZS gene, which improved (+)-zizaene titers by an additional 1.3-fold. nih.gov

Through these combined genetic modifications and the optimization of fermentation conditions, a final titer of 25.09 mg/L of (+)-zizaene was achieved, demonstrating the potential of developing a microbial platform for the sustainable production of zizanoic acid precursors. nih.gov

Table of Compounds

| Compound Name | Chemical Class | Role in Biosynthesis |

| Zizanoic acid | Sesquiterpene carboxylic acid | End product of the described pathway |

| Farnesyl Pyrophosphate (FPP) | Isoprenoid | Linear C15 precursor for the zizaane skeleton |

| (+)-Zizaene | Tricyclic sesquiterpene | Key intermediate formed by zizaene synthase |

| Khusimol | Sesquiterpene alcohol | Hydroxylated derivative of (+)-zizaene; precursor to zizanoic acid |

Table of Genetic Engineering Research Findings

| Engineering Strategy | Target | Resulting Improvement in (+)-Zizaene Titer |

| Precursor Pathway Engineering | Introduction of exogenous MEV pathway | 2.7-fold increase |

| Enzyme Expression Optimization | Use of strong promoters for ZS gene | 7.2-fold increase (relative to MEV strain) |

| Gene Dosage Increase | Multi-plasmid system for ZS gene | 1.3-fold increase (relative to promoter-optimized strain) |

Advanced Analytical Characterization and Quantification Methods for Zizanoic Acid

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in separating zizanoic acid from the complex mixture of compounds present in its natural sources. These techniques are often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like zizanoic acid. In a typical analysis, zizanoic acid can be identified by its retention time and its mass spectrum. For instance, using a medium polarity stationary phase column, zizanoic acid has been observed to elute at a retention time of approximately 48.70 minutes. mdpi.com The mass spectrum of zizanoic acid shows characteristic fragments that aid in its identification. mdpi.com

Key mass spectral data for zizanoic acid includes a molecular ion peak at m/z 234, which may have low intensity. mdpi.com More prominent and characteristic fragments are observed at m/z values of 219, 164, 145 (often the base peak), 119, and 91. mdpi.com The presence of these fragments and a high similarity match (e.g., 90%) with spectral libraries like NIST confirms the identity of zizanoic acid. mdpi.com The fragmentation pattern provides structural information; for example, a peak at m/e 102 in the mass spectrum of a derivative can indicate the presence of a gem-dimethyl group. jst.go.jp

Comprehensive two-dimensional gas chromatography (GC×GC) has also been utilized to create detailed chemical fingerprints of vetiver essential oils, allowing for the differentiation of oils from various geographical origins based on their zizanoic acid and khusimol (B1673632) content. researchgate.net

Table 1: Characteristic GC-MS Fragments of Zizanoic Acid

| m/z | Relative Intensity (%) | Significance |

| 234 | Low | Molecular Ion |

| 219 | 42.57 | Characteristic Fragment |

| 164 | 80.65 | Characteristic Fragment |

| 145 | 98.99 | Base Peak |

| 119 | 100.00 | Characteristic Fragment |

| 91 | 60.05 | Characteristic Fragment |

| Data sourced from a study on the selective extraction of zizanoic acid. mdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC), particularly when coupled with high-resolution mass spectrometry (UHPLC-HRMS), serves as an orthogonal technique to GC-MS for the analysis of zizanoic acid. mdpi.com This method is well-suited for the analysis of polar compounds and can provide complementary information to GC-MS. mdpi.com

In reversed-phase HPLC, zizanoic acid can be separated using a C18 column. mdpi.commdpi.com The mobile phase often consists of a gradient of methanol (B129727) and water, with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. mdpi.com In one method, a gradient run starting with 5% methanol with 0.1% formic acid and 95% water with 5 mM ammonium formate and 0.1% formic acid was used. mdpi.com

Under negative electrospray ionization (ESI) conditions, zizanoic acid is readily detected as a pseudomolecular ion [M-H]-. mdpi.comnih.gov High-resolution mass spectrometry allows for the determination of the exact mass of the ion, providing a high degree of confidence in the identification. For example, zizanoic acid has been identified with a mass error of as low as 0.01 ppm. mdpi.com HPLC has also been used to quantify phenolic acids in Vetiveria zizanioides, the plant from which zizanoic acid is derived. nih.govnih.gov

Thin-Layer Chromatography (TLC) Bioautography for Activity Assessment

Thin-layer chromatography (TLC) is a versatile and cost-effective technique that can be used not only for the separation of compounds but also for assessing their biological activity through a method called bioautography. semanticscholar.orgnih.gov This technique is particularly useful for screening plant extracts for antimicrobial or enzyme-inhibiting properties. researchgate.netnih.govresearchgate.net

In TLC bioautography, the extract containing zizanoic acid is first separated on a TLC plate. nih.gov The developed plate is then brought into contact with a microbial culture (e.g., bacteria or fungi) or an enzyme solution. semanticscholar.orgnih.gov After an incubation period, the areas on the chromatogram where microbial growth or enzyme activity is inhibited become visible, often with the aid of a visualizing agent like a tetrazolium salt. semanticscholar.orgnih.gov This allows for the direct identification of the bioactive compounds on the TLC plate. researchgate.net For instance, TLC coupled with direct bioautography has been used to identify fractions of Chrysopogon zizanioides essential oil with antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VREF). researchgate.net

Spectroscopic Methods for Structural Confirmation and Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of zizanoic acid, providing detailed information about its molecular framework and functional groups. researchgate.netopenaccessjournals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the complete structure of zizanoic acid. mdpi.comresearchgate.netcdnsciencepub.com Both ¹H and ¹³C NMR spectra provide crucial data.

In the ¹H NMR spectrum of zizanoic acid (in CD₃OD), characteristic signals include those for the geminal protons of the exocyclic methylene (B1212753) group, which appear as deshielded signals at approximately 4.60 and 4.74 ppm. mdpi.com Other key signals are attributed to H2 and H10 at around 2.70 and 2.61 ppm, respectively. mdpi.com The two methyl groups typically resonate as singlets around 1.04 and 1.05 ppm. mdpi.com

The ¹³C NMR spectrum confirms the carbon skeleton. mdpi.comresearchgate.net The carboxylic acid carbon gives a signal at approximately 180.09 ppm. mdpi.com The olefinic carbons of the methylene group appear at around 106.29 and 157.29 ppm. mdpi.com Experiments like DEPT (Distortionless Enhancement by Polarization Transfer) help in distinguishing between CH, CH₂, and CH₃ groups. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in zizanoic acid. jst.go.jpcdnsciencepub.comorgchemboulder.com As a carboxylic acid, it exhibits a characteristic broad O-H stretching band in the region of 3300-2500 cm⁻¹. cdnsciencepub.comorgchemboulder.com A strong C=O stretching absorption for the carbonyl group is observed between 1760 and 1690 cm⁻¹. cdnsciencepub.comorgchemboulder.com The C-O stretch and O-H bend also produce characteristic bands. orgchemboulder.com

Quantitative Determination Methodologies

Quantitative analysis of zizanoic acid and the assessment of its biological potential, such as antioxidant activity, rely on specific assay methodologies.

Spectrophotometric Assays for Antioxidant Potential (e.g., DPPH Free Radical Scavenging Assay, Fe²⁺-Metal Chelating Assay)

The antioxidant capacity of zizanoic acid, often as a component of vetiver oil, can be evaluated using various spectrophotometric assays. nih.govresearchgate.net

The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is a common method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor. protocols.ioagrojournal.orgnih.gov The stable DPPH radical has a deep violet color in solution with a maximum absorbance around 517 nm. protocols.ionih.gov When it reacts with an antioxidant, it is reduced, and the color fades. nih.gov The percentage of scavenging activity is calculated by measuring the decrease in absorbance. protocols.io For example, vetiver oil, which contains zizanoic acid, has demonstrated strong free radical scavenging activity in the DPPH assay, comparable to standard antioxidants like BHT and α-tocopherol. nih.govresearchgate.net

The Fe²⁺-metal chelating assay measures the ability of a compound to chelate ferrous ions (Fe²⁺). ugm.ac.idmdpi.commdpi.com Transition metals like iron can promote the formation of reactive oxygen species. Chelating agents can bind to these metals, rendering them inactive and thus preventing oxidative damage. mdpi.commdpi.com In this assay, the chelating agent ferrozine (B1204870) forms a colored complex with Fe²⁺. mdpi.compan.olsztyn.pl If a sample has metal-chelating properties, it will compete with ferrozine for the iron, leading to a decrease in the color intensity of the ferrozine-Fe²⁺ complex, which is measured spectrophotometrically at around 562 nm. ugm.ac.idmdpi.com Vetiver oil has been shown to possess some, albeit weaker, Fe²⁺ chelating activity compared to its radical scavenging capacity. nih.govresearchgate.net

Titrimetric and Coulometric Methods for Organic Acid Content

Titrimetric and coulometric methods are classical analytical techniques that can be employed for the quantitative analysis of the total acid content in a sample, including complex mixtures like essential oils containing zizanoic acid. libretexts.orgncert.nic.in These methods are based on the fundamental principles of acid-base chemistry and electrochemical reactions, respectively. libretexts.orglibretexts.org

Titrimetric Analysis

Acid-base titration is a volumetric analysis method used to determine the concentration of an acidic or basic substance. ncert.nic.in For the analysis of the total organic acid content in a sample containing zizanoic acid, a standard solution of a strong base, such as sodium hydroxide (B78521), is gradually added to the sample. libretexts.orguwaterloo.ca The progress of the neutralization reaction is monitored, typically using a pH meter (potentiometric titration) or a colorimetric indicator. libretexts.orgphcogj.com The equivalence point, where the moles of the base added are stoichiometrically equal to the moles of the acid present in the sample, is the critical measurement. libretexts.org From the volume and concentration of the titrant used to reach the equivalence point, the total amount of acid in the sample can be calculated. libretexts.org

Below is an interactive data table illustrating a typical dataset for the potentiometric titration of an acidic sample with a standard base.

| Volume of NaOH (mL) | Measured pH |

| 0.00 | 3.50 |

| 5.00 | 4.20 |

| 10.00 | 4.85 |

| 15.00 | 5.50 |

| 19.00 | 6.20 |

| 19.50 | 6.50 |

| 19.80 | 6.80 |

| 20.00 | 8.72 |

| 20.20 | 10.50 |

| 20.50 | 11.00 |

| 21.00 | 11.30 |

| 25.00 | 12.00 |

This table represents hypothetical data for the titration of a weak acid, illustrating the sharp change in pH around the equivalence point (20.00 mL).

Coulometric Analysis

Coulometry is an electrochemical method of analysis that involves measuring the quantity of electricity (in coulombs) required to completely convert an analyte from one oxidation state to another. vscht.cz For the determination of organic acids, coulometric titration is a particularly useful application. phcogj.comvscht.cz In this technique, the titrant is generated electrochemically at a constant current. libretexts.org For acid analysis, hydroxide ions (OH⁻) can be generated at the cathode by the electrolysis of water. libretexts.org These generated hydroxide ions then react with the acidic analyte, such as zizanoic acid.

The endpoint of the titration can be detected using potentiometric or other indicator methods. vscht.cz The total charge passed until the endpoint is directly proportional to the amount of the analyte reacted, according to Faraday's law. vscht.czmetrohm.com A key advantage of coulometric titration is that it eliminates the need for the preparation and standardization of a titrant solution, as the reagent is generated in situ. phcogj.com This method is known for its high accuracy and suitability for analyzing small quantities of substances. metrohm.comphcogj.com

Galvanostatic coulometry, where a constant current is applied, has been successfully used for the determination of the total amount of organic acids in aqueous extracts of various plant materials. phcogj.comphcogj.com The principle involves the electrogeneration of hydroxide ions to titrate the acids present in the sample. phcogj.comphcogj.com This approach offers high accuracy and speed, making it a relevant method for the quality control of natural products containing organic acids. phcogj.com

Biological Activities and Mechanisms of Action of Zizanoic Acid Pre Clinical and in Vitro Studies

Antioxidant Activity Investigations

Studies on vetiver essential oil (VEO), which contains zizanoic acid, have demonstrated notable free radical scavenging capabilities. mdpi.comacs.org The antioxidant activity is often evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging method. acs.orgnih.gov Research indicates that vetiver oil possesses a strong capacity to scavenge free radicals, which is a key mechanism in preventing oxidative damage. mdpi.comacs.org The ethanolic extract of Vetiveria zizanioides roots has also been shown to effectively scavenge various free radicals, including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•). nih.gov While these studies highlight the activity of the complex extract, the inherent chemical structure of constituents like zizanoic acid likely plays a role in this electron-donating, radical-neutralizing capacity.

By neutralizing free radicals, compounds with antioxidant properties can help mitigate oxidative stress, a state of imbalance that can lead to cellular damage. mdpi.comnih.gov The capacity of zizanoic acid and other components within vetiver oil to scavenge these reactive species suggests a potential protective role against cellular damage induced by oxidative processes. mdpi.com Research has described pharmacological properties such as reducing oxidative stress, which can potentially protect against cellular damage. mdpi.com Studies on Vetiveria zizanioides root extracts confirm their ability to ameliorate damage imposed by oxidative stress, underscoring their therapeutic and antioxidant potential. nih.gov

Antimicrobial Efficacy

Zizanoic acid has been specifically noted for its strong antimycobacterial activity, particularly against strains of Mycobacterium tuberculosis. mdpi.com Research on the essential oil of Vetiveria zizanioides and its fractions has also demonstrated significant activity against drug-resistant strains of Mycobacterium smegmatis, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 μg/mL for certain bioactive compounds isolated from the oil. researchgate.net

The broader antibacterial potential of vetiver essential oil, which contains zizanoic acid, has been investigated against a range of other bacteria. mdpi.com Studies show that the oil exhibits significant antimicrobial ability against Gram-positive bacteria, especially Staphylococcus aureus, and to a lesser extent, Bacillus subtilis. mdpi.com Its activity against Gram-negative bacteria such as Escherichia coli is generally weaker. mdpi.com One study found the MIC value for vetiver essential oil against Enterococcus faecalis to be 31.25 μg/mL. cabidigitallibrary.org

| Bacterium | Sample Tested | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| Mycobacterium smegmatis (drug-resistant strains) | Isolated Compounds from Vetiver Oil | 31.25 - 62.5 | researchgate.net |

| Staphylococcus aureus | Vetiver Essential Oil (CXE) | 78 | mdpi.com |

| Bacillus subtilis | Vetiver Essential Oil (CXE) | 312.5 | mdpi.com |

| Escherichia coli | Vetiver Essential Oil (CXE) | 312.5 | mdpi.com |

| Enterococcus faecalis | Vetiver Essential Oil | 31.25 | cabidigitallibrary.org |

Insect Repellent and Pesticidal Potential

Zizanoic acid is a constituent of vetiver oil, which is well-documented for its insect-repellent properties against a variety of insects including ants, cockroaches, mosquitoes, and termites. researchgate.netnih.govresearchgate.net The repellent activity of vetiver oil is attributed to its complex mixture of over 300 compounds, including zizanoic acid. nih.gov

Notably, the chemical structures of two novel sesquiterpene aldehydes with insect repellent qualities, zizanal (B1363117) and epizizanal, were confirmed through chemical synthesis from zizanoic acid. nih.gov This connection underscores the importance of zizanoic acid as a precursor or related compound to other active repellent molecules within vetiver oil. nih.gov Isolated compounds from vetiver grass have demonstrated potential as repellents against termites (Cryptotermes sp.). researchgate.net The crude oil has also been shown to significantly reduce leaf damage caused by subterranean termite larvae. niscair.res.in

Anti-inflammatory Effects in Pre-clinical Models

Pre-clinical research, primarily utilizing the essential oil of Chrysopogon zizanioides (vetiver), which contains zizanoic acid as a constituent, has demonstrated notable anti-inflammatory properties. scielo.brresearchgate.net In a study evaluating the effects of this essential oil in rodent models, significant inhibition of inflammation was observed. researchgate.net

One key model used was the carrageenan-induced paw edema test, a standard method for evaluating acute inflammation. The essential oil (at 100 mg/kg) was found to inhibit all three phases of the edema development, suggesting a broad, non-selective inhibitory effect on the release or action of various inflammatory mediators. researchgate.net Furthermore, in a peritonitis model, the essential oil demonstrated a dose-dependent inhibition of carrageenan-induced leukocyte migration into the peritoneal cavity. researchgate.netufrgs.br This reduction in the migration of immune cells to the site of inflammation is a convincing indicator of anti-inflammatory activity. researchgate.net

| Pre-clinical Model | Test Substance | Key Findings | Reference |

|---|---|---|---|

| Carrageenan-Induced Paw Edema | C. zizanioides Essential Oil | Inhibited all three phases of edema development, suggesting a non-selective effect on inflammatory mediators. | researchgate.net |

| Carrageenan-Induced Peritonitis (Leukocyte Migration) | C. zizanioides Essential Oil | Produced a dose-dependent reduction in leukocyte migration (34.7% at 25 mg/kg, 35.4% at 50 mg/kg, and 62.5% at 100 mg/kg). | researchgate.netufrgs.br |

Antinociceptive Effects in Pre-clinical Models

The antinociceptive, or pain-relieving, effects of zizanoic acid have been inferred from studies on C. zizanioides essential oil in pre-clinical rodent models. researchgate.netufrgs.br These studies utilized established tests to assess different types of pain.

In the acetic acid-induced writhing test, which models visceral inflammatory pain, the essential oil significantly reduced the number of writhes at doses of 50 and 100 mg/kg (51.9% and 64.9% inhibition, respectively). researchgate.net This suggests an analgesic effect mediated peripherally. researchgate.net

The formalin test, which creates a biphasic pain response, was also employed. The first phase (neurogenic pain) was not significantly affected by the essential oil. However, it produced a strong, dose-dependent inhibition of the second phase (inflammatory pain), with reductions in paw licking time of 56.7% (50 mg/kg) and 86.2% (100 mg/kg). researchgate.net This potent activity in the second phase indicates that the antinociceptive effect is likely linked to its anti-inflammatory properties. nih.gov Notably, the essential oil was not effective in the hot-plate test, which measures centrally mediated analgesia, suggesting its mechanism is not related to opioid pathways in the central nervous system. researchgate.net

| Pre-clinical Model | Test Substance | Key Findings | Reference |

|---|---|---|---|

| Acetic Acid-Induced Writhing | C. zizanioides Essential Oil | Significantly reduced the number of writhes (up to 64.9% inhibition), indicating peripheral antinociceptive activity. | researchgate.net |

| Formalin Test (Phase 2 - Inflammatory Pain) | C. zizanioides Essential Oil | Dose-dependently reduced paw licking time (up to 86.2% inhibition), suggesting a strong anti-inflammatory-mediated analgesic effect. | researchgate.netufrgs.br |

| Hot-Plate Test (Central Nociception) | C. zizanioides Essential Oil | Showed no significant effect, indicating the mechanism is likely peripheral rather than central. | researchgate.net |

Antiviral Potential (e.g., In silico Molecular Docking against SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drug development. nih.govmdpi.com Computational, or in silico, molecular docking is a method used to predict how a molecule might bind to and inhibit such a target. nih.gov Despite numerous in silico screening studies of natural products against SARS-CoV-2 Mpro, a specific investigation of zizanoic acid's binding affinity and inhibitory potential against this target has not been identified in the reviewed scientific literature.

Proposed Molecular Mechanisms of Action Underlying Biological Effects

The biological effects of zizanoic acid, particularly its anti-inflammatory actions, are proposed to be linked to its ability to modulate the arachidonic acid pathway. nih.govnih.gov Arachidonic acid is a key precursor molecule that is metabolized by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) to produce potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. nih.govmdpi.comresearchgate.net These mediators are central to the inflammatory response, causing vasodilation, increasing vascular permeability, and sensitizing nerve endings to pain. youtube.com

By modulating this cascade, zizanoic acid may inhibit the synthesis of these inflammatory eicosanoids. This proposed mechanism is consistent with the observed antinociceptive effects in the inflammatory phase of the formalin test and the reduction of carrageenan-induced edema, both of which are processes heavily driven by mediators from the arachidonic acid pathway. researchgate.netnih.gov The ability to reduce oxidative stress is also cited as a potential mechanism contributing to its anti-inflammatory properties.

Interactions and Synergistic Effects of Zizanoic Acid with Other Bioactive Compounds

Synergism with Exogenous Antioxidants

The antioxidant activity of vetiver oil, to which zizanoic acid contributes, has been evaluated using various methods. The table below summarizes findings on the free radical scavenging activity of vetiver oil, indicating the collective antioxidant potential of its constituents.

Table 1: Antioxidant Activity of Vetiver Oil

| Assay Type | Sample | Observed Activity | Key Finding |

|---|---|---|---|

| DPPH Free Radical Scavenging | Vetiver Oil (VO) | ~93% scavenging activity at 10 µL/mL | Possesses strong free radical scavenging activity comparable to standards like BHT and α-tocopherol. nih.gov |

This table is interactive. Users can sort and filter the data.

Synergism with Other Antimicrobial Agents

Zizanoic acid has been noted for its strong antimycobacterial activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. mdpi.com This inherent antimicrobial property makes it a candidate for synergistic combinations with other antimicrobial agents. The combination of natural products with conventional antibiotics is a promising strategy to combat antimicrobial resistance. nih.govmdpi.com

Synergy in antimicrobial activity can manifest through various mechanisms. Natural compounds can enhance the efficacy of antibiotics by permeabilizing bacterial cell membranes, inhibiting efflux pumps that expel drugs from the cell, or interfering with bacterial signaling pathways. nih.govnih.gov Although direct studies of zizanoic acid in synergistic antimicrobial combinations are scarce, the known mechanisms of other natural acids and terpenoids provide a framework for its potential action.

For example, some natural compounds can disrupt the bacterial cell envelope, allowing antibiotics to access their intracellular targets more easily. mdpi.com Given its acidic nature, zizanoic acid could potentially alter the pH at the cell membrane or interact with membrane proteins, thereby increasing the susceptibility of bacteria to other drugs.

Table 2: Potential Mechanisms of Synergism for Natural Products with Antibiotics

| Mechanism of Action | Description | Potential Role of Zizanoic Acid |

|---|---|---|

| Efflux Pump Inhibition | Natural compounds block the pumps that bacteria use to expel antibiotics, increasing the intracellular concentration of the drug. nih.gov | As a sesquiterpenoid, zizanoic acid could potentially interact with and inhibit the function of bacterial efflux pumps. |

| Cell Wall/Membrane Disruption | Compounds compromise the integrity of the bacterial cell wall or membrane, increasing permeability to other agents. mdpi.com | The carboxylic acid functional group may interact with the cell membrane, leading to increased uptake of co-administered antibiotics. |

| Inhibition of Bacterial Enzymes | Natural products can inhibit enzymes essential for bacterial survival, such as those involved in folic acid synthesis or DNA replication. mdpi.com | Zizanoic acid could potentially inhibit specific bacterial enzymes, weakening the pathogen and making it more susceptible to other antimicrobials. |

| Biofilm Inhibition | Compounds prevent the formation of or disrupt established bacterial biofilms, which are notoriously resistant to antibiotics. | Many natural products show anti-biofilm activity; this is an area for future investigation for zizanoic acid. |

This table is interactive and provides a theoretical framework based on the activities of similar natural compounds.

The combination of different antimicrobial agents can lead to a more potent and rapid effect, potentially reducing the required doses and minimizing the development of resistance. nih.gov

Contribution to Broader Synergistic Effects within Vetiver Essential Oil

Vetiver essential oil is a highly complex mixture, containing over 150 sesquiterpenoid components. nih.gov The wide range of biological activities attributed to the oil, including its antioxidant, anti-inflammatory, and antimicrobial effects, is believed to result from the synergistic action of its many constituents rather than the activity of a single compound. nih.govijpsonline.com

The presence of a carboxylic acid in the complex matrix of hydrocarbons, alcohols, and ketones can influence the oil's polarity and its interaction with biological membranes. This could, in turn, affect the bioavailability and activity of the other components.

This interactive table highlights the complex nature of vetiver oil and the collaborative roles its components may play.

The nematocidal activity of vetiver root extracts, for instance, has been attributed to its chemical constituents, with the acidic components being present in higher amounts in active extracts compared to the less active essential oil. nih.gov This suggests that zizanoic acid may play a significant role in certain biological activities, possibly by working synergistically with other compounds present in the crude extract. nih.gov

Future Directions and Research Gaps

Further Elucidation of Detailed Biological Mechanisms of Action

While zizanoic acid has demonstrated promising antimicrobial and anti-inflammatory properties, the precise molecular pathways through which it exerts these effects are not fully understood. A significant research gap exists in pinpointing its specific cellular targets and mechanisms.

Antimicrobial Action: Studies have shown that zizanoic acid possesses significant antimycobacterial activity, proving more effective than its alcohol derivative, khusimol (B1673632), and even standard antibiotics like nalidixic acid against certain drug-resistant strains of Mycobacterium. researchgate.netresearchgate.net It is hypothesized that, like other carboxylic acids, its primary mechanism may involve the disruption of the bacterial cell envelope, leading to increased membrane permeability and cell death. However, dedicated studies to confirm this mechanism and identify specific interactions with cell membrane components are lacking. Future research should focus on membrane integrity assays, proteomics, and transcriptomics to identify the specific proteins and pathways affected by zizanoic acid in susceptible microbes.

Anti-inflammatory Effects: Preclinical evidence suggests that vetiver oil, which contains zizanoic acid, has anti-inflammatory properties, possibly through the modulation of the arachidonic acid metabolism pathway and a reduction in oxidative stress. researchgate.net Some studies on the essential oil indicate that its analgesic and anti-inflammatory effects may stem from inhibiting the synthesis or action of prostaglandins (B1171923) rather than from antioxidant activity. scielo.br Isolating the specific contribution of zizanoic acid from the complex mixture of the essential oil is a crucial next step. Research should aim to evaluate the direct effect of pure zizanoic acid on key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) and its influence on pro-inflammatory cytokine signaling cascades.

Optimization of Sustainable Production Methods for Zizanoic Acid

The commercial viability and environmental footprint of zizanoic acid are heavily dependent on its production methods. Zizanoic acid is a minor component of vetiver oil, making efficient and sustainable extraction and synthesis paramount. ukzn.ac.za

Traditional extraction methods present a trade-off between yield and quality. While solvent extraction provides higher yields of vetiver oil, it also results in a high concentration of zizanoic acid, which is often considered undesirable for perfumery. ukzn.ac.za Conversely, hydrodistillation produces oil with little to no zizanoic acid but at a much lower yield. ukzn.ac.za Modern "green" extraction techniques offer a promising middle ground. Supercritical Fluid Extraction (SCE) and Carbon Dioxide Expanded Ethanol (B145695) (CXE) can produce higher yields than hydrodistillation in less time and can be optimized to retain or isolate specific compounds. mdpi.comnih.gov

Table 1: Comparison of Vetiver Oil Extraction Methods

| Extraction Method | Typical Yield (%) | Key Advantages | Key Disadvantages | Zizanoic Acid Content |

|---|---|---|---|---|

| Hydrodistillation (HD) | 0.18 - 1.2 ukzn.ac.zaresearchgate.net | Traditional, simple setup; produces high-quality aromatic oil. ijpsonline.com | Very low yield, long extraction times, high energy consumption. nih.gov | Low to negligible. ukzn.ac.za |

| Solvent Extraction (e.g., Hexane) | ~1.6 - 2.0 ukzn.ac.za | High oil yield. | Use of potentially toxic organic solvents, risk of solvent residue. | High. ukzn.ac.za |

| Supercritical Fluid Extraction (SCE) with CO₂ | ~2.3 - 5.0 ukzn.ac.zanih.gov | "Green" solvent (CO₂), low temperature, high selectivity. ukzn.ac.za | High initial equipment cost. | Minimal to moderate, can be controlled by parameters. ukzn.ac.za |

| CO₂ Expanded Ethanol (CXE) | ~5.1 - 7.4 mdpi.comnih.gov | Highest reported yield, uses eco-friendly solvent, enhances solubility. mdpi.com | Newer technology, requires specialized equipment. | Present and extractable. mdpi.com |

The future of sustainable production lies in biotechnology. Metabolic engineering of microorganisms, particularly yeast such as Saccharomyces cerevisiae, offers a pathway for de novo synthesis. acs.orgnih.gov Scientists can engineer yeast to overproduce the precursor farnesyl pyrophosphate (FPP) and introduce the gene for (+)-zizaene synthase, the enzyme that produces the direct backbone of zizanoic acid. acs.orgacs.org Further engineering could introduce subsequent enzymatic steps to convert (+)-zizaene (also known as khusimene) into zizanoic acid. This approach could provide a consistent, scalable, and sustainable supply, independent of agricultural variables. frontiersin.org

Development and Characterization of Novel Zizanoic Acid Derivatives for Enhanced Bioactivity

Chemical modification of the zizanoic acid structure is a promising strategy for enhancing its therapeutic properties or creating novel functionalities. The carboxylic acid group is a prime target for derivatization into esters, amides, or alcohols.

Research has already demonstrated the transformation of zizanoic acid into various derivatives:

Ester Derivatives: Methyl zizanoate, ethyl zizanoate, and butyl zizanoate have been synthesized via Fischer esterification. researchgate.net

Alcohol Derivative: The reduction of zizanoic acid yields the corresponding alcohol, khusimol, which has desirable sensory properties for perfumery. nih.gov

Aldehyde Derivatives: Zizanal (B1363117) and epizizanal, two insect-repellent aldehydes, have been synthesized from zizanoic acid. nih.govmdpi.com

A critical research gap is the systematic evaluation and comparison of the bioactivity of these derivatives against the parent compound. One study found that while both zizanoic acid and khusimol showed significant antimycobacterial activity, zizanoic acid was two to four times more potent against certain resistant strains. researchgate.netresearchgate.net This suggests that the carboxylic acid moiety is crucial for this specific activity. Future work must involve comprehensive structure-activity relationship (SAR) studies, where newly synthesized analogs are systematically tested to determine how different functional groups impact their antimicrobial, anti-inflammatory, and insect-repellent efficacy. researcher.life

Advanced Analytical Method Development for High-Throughput Screening

The discovery of new zizanoic acid derivatives and the screening of various vetiver cultivars or extraction fractions for high zizanoic acid content requires rapid and efficient analytical methods. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) are effective for detailed analysis, they are not inherently suited for screening thousands of samples. ukzn.ac.za

The future lies in adapting these technologies for High-Throughput Screening (HTS). pressbooks.pub This involves the miniaturization of assays into microplate formats and the use of automation and robotics to test large libraries of compounds in parallel. nih.gov Potential HTS approaches for zizanoic acid include:

Cell-based assays: Screening for antimicrobial activity against a panel of bacteria or fungi in microplates, where inhibition of growth can be measured colorimetrically or fluorometrically. mdpi.com

Enzyme-based assays: Testing derivatives against specific enzyme targets, such as those in the inflammatory cascade (e.g., COX-2), using fluorescent or luminescent readouts.

MS-based screening: Coupling rapid liquid handling and separation with mass spectrometry to quickly identify the presence and relative quantity of zizanoic acid or its derivatives in numerous small-volume samples.

Developing and validating such HTS methods will accelerate the discovery of novel, potent derivatives and the optimization of production processes. researchgate.net

Exploration of Broader Biological Applications in Pre-clinical Contexts

Initial research has illuminated several bioactivities for zizanoic acid, but its full therapeutic potential is yet to be explored. Current evidence warrants further preclinical investigation into several promising areas beyond its use as a repellent or antimicrobial agent.

Anti-inflammatory and Analgesic Potential: Vetiver essential oil has demonstrated both antinociceptive and anti-inflammatory effects in rodent models, such as the carrageenan-induced paw edema test. scielo.brresearchgate.net These studies suggest a mechanism involving the inhibition of inflammatory mediators. Future preclinical studies should use pure zizanoic acid to confirm its role in these effects and explore its potential for treating inflammatory conditions.

Neuroprotective Effects: While not studied directly for zizanoic acid, related natural compounds and essential oils have been investigated for neuroprotective, anxiolytic, and CNS depressant effects. researchgate.netnih.govmdpi.com Given that some sesquiterpenoids can cross the blood-brain barrier, exploring the potential of zizanoic acid and its derivatives to modulate neurological pathways is a compelling area for future research.

Antiviral and Anticancer Activity: The biological activities of many sesquiterpenoids extend to antiviral and cytotoxic effects. To date, there is little to no research on zizanoic acid in these areas. Preclinical screening of zizanoic acid against a panel of viruses and cancer cell lines could uncover entirely new therapeutic applications for this compound.

A systematic preclinical evaluation of zizanoic acid and its most promising derivatives is essential to build a comprehensive pharmacological profile and identify lead candidates for further development.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying zizanoic acid in plant extracts, and how should they be validated?

- Methodological Answer : Zizanoic acid identification requires a combination of gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy. GC-MS provides molecular weight and fragmentation patterns (e.g., m/z 234 for zizanoic acid), while IR confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Validation involves comparing retention indices and spectral data with authenticated standards, as demonstrated in vetiver oil analysis . Sample preparation must include derivatization (e.g., methyl ester formation) to enhance volatility for GC-MS .

Q. How can structural ambiguities between zizanoic acid and khusenic acid be resolved experimentally?

- Methodological Answer : Barbier-Wieland degradation and ozonolysis are critical for differentiating these isomers. For example, ozonolysis of methyl zizanoate yields a monoketo ester (mp 103.5°C, IR 1723 cm⁻¹), while methyl khusenate produces a similar product but with distinct ring-size implications. Deuterium exchange experiments post-ozonolysis help confirm ring A (five-membered) versus ring B (six- or seven-membered) configurations . Cross-referencing degradation products with mass spectral data (e.g., dihydro derivatives) further validates structural assignments .

Q. What are the primary natural sources of zizanoic acid, and how do extraction protocols affect yield?

- Methodological Answer : Zizanoic acid is predominantly isolated from Vetiveria zizanoides and Curcuma caesia (black turmeric). Steam distillation followed by liquid-liquid extraction using ethyl acetate is optimal for vetiver oil, while Soxhlet extraction with ethanol is preferred for turmeric rhizomes. Yield optimization requires pH adjustment (acidic conditions stabilize the carboxyl group) and temperature control (<50°C to prevent degradation) .

Advanced Research Questions

Q. How can metabolomic profiling (e.g., GC-MS/PCA) distinguish zizanoic acid’s bioactivity in Curcuma caesia versus other turmeric varieties?

- Methodological Answer : Untargeted metabolomics using GC-MS coupled with multivariate analysis (e.g., PCA, PLS-DA) identifies zizanoic acid as a VIP (Variable Importance in Projection) score-driven biomarker in C. caesia. Biological replicates must be tightly clustered to ensure reproducibility. For bioactivity correlation, in vitro assays (e.g., antimicrobial disk diffusion) should be paired with metabolite quantification via calibration curves. Note that zizanoic acid’s anticancer potential in C. caesia correlates with 2-fold upregulation compared to Curcuma longa .

Q. What experimental strategies address contradictions in zizanoic acid’s reported spectral data across studies?

- Methodological Answer : Discrepancies in IR bands (e.g., 1705 vs. 1708 cm⁻¹ for keto esters) often arise from solvent polarity or crystallinity differences. To resolve this:

- Replicate degradation pathways (e.g., ozonolysis → deuteration) under standardized conditions.

- Use high-resolution MS (HRMS) to confirm molecular formulas of intermediates.

- Cross-validate with ¹H/¹³C NMR, focusing on quaternary carbon environments (e.g., C-7 in zizanoic acid) .

Q. How should researchers design experiments to explore zizanoic acid’s enzymatic inhibition mechanisms?

- Methodological Answer :

- Hypothesis : Zizanoic acid competitively inhibits lipoxygenase via carboxyl group interaction.

- Design : Use Michaelis-Menten kinetics with varying substrate (linoleic acid) and inhibitor concentrations. Monitor UV absorbance at 234 nm for conjugated diene formation.

- Controls : Include positive (e.g., nordihydroguaiaretic acid) and negative (solvent-only) controls.

- Data Analysis : Calculate Ki using Lineweaver-Burk plots and validate via IC₅₀ dose-response curves. Ensure pH stability (5.0–7.0) to maintain enzyme activity .

Q. What synthetic challenges arise in zizanoic acid derivatization, and how can they be mitigated?

- Methodological Answer : Challenges include regioselective functionalization of the tricyclic skeleton. Strategies:

- Use N-bromosuccinimide (NBS) for allylic bromination, followed by dehydrohalogenation to introduce double bonds (e.g., diene esters 7 and 8 in methyl isokhusenate derivatives).

- Employ LiAlH₄ reduction to generate alcohols (e.g., khusenol) for subsequent oxidation studies.

- Monitor reaction progress via TLC and isolate intermediates using flash chromatography .

Data Analysis and Contradiction Management

Q. How should conflicting reports on zizanoic acid’s identity with khusenic acid be reconciled?

- Methodological Answer : Conduct comparative degradation studies (Barbier-Wieland, ozonolysis) and analyze products via tandem MS. For instance, dihydromethyl khusenate and dihydrozizanoic acid should yield identical ketones if structures are congruent. Discrepancies in melting points or IR bands (e.g., 1736 vs. 1723 cm⁻¹) may indicate stereochemical differences, necessitating X-ray crystallography for absolute configuration determination .

Q. What statistical approaches validate zizanoic acid’s role as a therapeutic biomarker in metabolomic datasets?

- Methodological Answer : Use PLS-DA VIP scores (>1.5) to prioritize zizanoic acid in C. caesia extracts. Pair this with false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors. For bioactivity links, apply Spearman’s correlation between metabolite abundance and assay results (e.g., cytotoxicity IC₅₀ values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.